(1'S,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one
Overview
Description
(1’S,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one: is a synthetic organic compound that belongs to the chromanone family This compound is characterized by its unique structural features, including a fluorine atom at the 6th position of the chromanone ring and an isopropylidene-protected dihydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-fluorochroman-4-one and dihydroxyethyl derivatives.
Protection of Hydroxyl Groups: The dihydroxyethyl group is protected using isopropylidene to prevent unwanted side reactions. This is achieved by reacting the dihydroxyethyl compound with acetone in the presence of an acid catalyst.
Formation of the Chromanone Ring: The protected dihydroxyethyl compound is then subjected to cyclization reactions to form the chromanone ring. This step often involves the use of Lewis acids or other catalysts to facilitate the ring closure.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 6th position of the chromanone ring through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the chromanone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to hydroxyl derivatives.
Substitution: Introduction of various functional groups at the 6th position.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Biological Probes: It can be used as a probe to study biological processes due to its unique structural features.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties are conducted to understand its behavior in biological systems.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.
Agriculture: It may be used in the formulation of agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism by which (1’S,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s fluorine atom and protected dihydroxyethyl group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of protein-protein interactions.
Comparison with Similar Compounds
6-Fluorochroman-4-one: Lacks the dihydroxyethyl group, resulting in different chemical properties and applications.
(1’S,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]chroman-4-one: Similar structure but without the fluorine atom, leading to variations in reactivity and biological activity.
(1’S,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-chlorochroman-4-one:
Uniqueness:
The presence of both the fluorine atom and the isopropylidene-protected dihydroxyethyl group makes (1’S,2R)-2-[(1’,2’-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one unique
Properties
IUPAC Name |
(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKUOXZBKPFPP-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)[C@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434254 | |
Record name | (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797054-21-8 | |
Record name | (2R)-2-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=797054-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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